2-amino-7-methoxybenzoxazole chemical structure and properties
2-amino-7-methoxybenzoxazole chemical structure and properties
Topic: 2-Amino-7-Methoxybenzoxazole: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
Executive Summary
2-Amino-7-methoxybenzoxazole (CAS: 1554147-50-0) represents a specialized heterocyclic scaffold within the benzoxazole family, distinguished by the specific regiochemical placement of a methoxy group at the C7 position (adjacent to the ring oxygen). Unlike its more common 5- or 6-substituted analogues, the 7-methoxy variant offers unique steric and electronic properties that modulate the basicity of the oxazole nitrogen and the lipophilicity of the overall core.
This scaffold is a critical intermediate in the synthesis of Interleukin-1
Chemical Constitution & Properties[1][2][3][4][5][6][7][8]
Structural Architecture
The molecule consists of a benzene ring fused to an oxazole ring. The numbering system is critical for accurate identification:
-
Position 2: Amino group attachment (
).[1][3] -
Position 7: Carbon atom on the benzene ring adjacent to the Oxygen (1).
Electronic Effects: The methoxy group at C7 exerts a positive mesomeric effect (+M) , donating electron density into the ring system.[1] However, its proximity to the electronegative oxygen (O1) also introduces an inductive withdrawal (-I) effect.[1]
-
Result: The electron density at N3 is modulated, often making the ring nitrogen slightly more basic than in unsubstituted benzoxazole, enhancing its hydrogen-bond accepting capability in enzyme active sites.[1]
Tautomerism
Like all 2-aminobenzazoles, this compound exhibits amino-imino tautomerism.[1]
-
Amino form (A): Predominant in solution and solid state due to aromatic stabilization of the benzene ring.
-
Imino form (B): Transient species, often relevant during nucleophilic substitution reactions or specific binding events.[1]
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 164.16 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1][5][2][6] |
| pKa (Conjugate Acid) | ~3.5 - 4.5 (Estimated; N3 protonation) |
| LogP | ~1.2 - 1.5 (Lipophilic, suitable for CNS penetration) |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most reliable route to 2-amino-7-methoxybenzoxazole avoids the ambiguity of electrophilic aromatic substitution on a pre-formed benzoxazole. Instead, it utilizes a cyclization-desulfurization or cyclization-dehydration strategy starting from a regiodefined phenol.[1]
Precursor Selection:
-
Target: 7-Methoxy (adjacent to O).[1]
-
Required Phenol: 2-Amino-6-methoxyphenol .
-
Starting Material: 2-Nitro-6-methoxyphenol (commercially available).[1]
Detailed Synthetic Protocol
This protocol describes a robust, two-step synthesis suitable for gram-scale preparation.[1]
Step 1: Reduction of 2-Nitro-6-methoxyphenol
-
Reagents:
(1 atm), 10% Pd/C, Methanol. -
Procedure:
-
Dissolve 2-nitro-6-methoxyphenol (10 mmol) in anhydrous methanol (50 mL).
-
Add 10% Pd/C catalyst (10 wt%).[1]
-
Stir vigorously under a hydrogen balloon atmosphere for 4–6 hours at RT.
-
Monitor: TLC should show disappearance of the yellow nitro compound and appearance of the polar amine.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Product: 2-Amino-6-methoxyphenol (unstable; use immediately).
-
Step 2: Cyclization with Cyanogen Bromide (BrCN) [1]
-
Reagents: Cyanogen Bromide (Caution: Highly Toxic),
, /MeOH.[1] -
Procedure:
-
Suspend the fresh 2-amino-6-methoxyphenol (10 mmol) in a mixture of water (20 mL) and methanol (10 mL).
-
Add solid
(12 mmol) to buffer the solution. -
Cool the mixture to 0°C.
-
Add Cyanogen Bromide (11 mmol) portion-wise over 15 minutes.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: The product often precipitates. If not, evaporate methanol and extract with Ethyl Acetate (
mL).[1] -
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).
-
Green Chemistry Alternative (NCTS)
For safety-critical environments avoiding BrCN, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used as a solid, non-volatile cyanating agent.[1]
-
Conditions: NCTS (1.0 equiv), 10% mol LiHMDS, THF, Reflux 4h.
Visualization of Synthesis & Mechanism[1]
The following diagram illustrates the specific regiochemical pathway required to yield the 7-methoxy isomer.
Figure 1: Synthetic route highlighting the precursor regiochemistry required to place the methoxy group at position 7.[1]
Biological & Pharmacological Applications[1][2][3][4][6][7][10][11]
ICE (Caspase-1) Inhibition
The 7-methoxybenzoxazole core serves as a bioisostere for amide or urea linkers in Interleukin-1
-
Mechanism: The benzoxazole nitrogen (N3) can accept a hydrogen bond from the enzyme backbone, while the 7-methoxy group fills a specific hydrophobic pocket (S2 or S3 subsite) in the caspase active site.[1]
-
Relevance: Treatment of inflammatory diseases (Rheumatoid Arthritis) and autoimmune disorders.[1][7]
Kinase Inhibition (VEGFR-2)
Derivatives of 2-aminobenzoxazole are explored as Type II kinase inhibitors.
-
Binding Mode: The 2-amino group forms a "hinge binder" motif (donor-acceptor pair) with the kinase hinge region (e.g., Cys919 in VEGFR-2).[1]
-
SAR Insight: The 7-methoxy group prevents metabolic oxidation at the otherwise vulnerable C7 position and improves solubility compared to the unsubstituted analog.
Fluorescent Probes
Benzoxazoles are intrinsically fluorescent.[1] The 7-methoxy group acts as an auxochrome.
-
Shift: Bathochromic shift (Red shift) in absorption/emission compared to unsubstituted benzoxazole.[1]
-
Use: pH-sensitive probes (fluorescence is quenched upon protonation of the oxazole ring).
Experimental Validation (Quality Control)
To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met:
| Test | Expected Result | Diagnostic Value |
| 1H NMR (DMSO-d6) | Singlet ~7.2–7.5 ppm (2H, | Confirms structure and absence of regioisomers. |
| LC-MS (ESI+) | Confirms molecular weight.[1] | |
| Melting Point | Sharp range (typically >130°C) | Indicates purity; broad range implies oligomerization.[1] |
References
-
Vertex Pharmaceuticals Inc. (1997).[1] Inhibitors of interleukin-1beta converting enzyme. World Intellectual Property Organization.[1] WO 97/22619.[1] Link
-
Kasthuri, M., et al. (2015).[1][8][9] A Facile Synthesis of 2-Aminobenzoxazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Synlett, 26, 897–900.[1][2][9] Link[1]
-
Potts, K. T., et al. (1998).[1] 1,2,3-Dithiazoles as precursors to benzoxazoles. Journal of Organic Chemistry. Link[1]
-
Abdel-Aziz, H. A., et al. (2022).[1] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
-
Czech Patent Office. (2000).[1] N-Acylamino compounds functioning as interleukin-1beta converting enzyme inhibitors. CZ300171B6.[1] Link
Sources
- 1. AU735075B2 - Inhibitors of interleukin-1beta converting enzyme - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CZ300171B6 - N-Acylamino compounds functioning as interleukin-1{beta} converting enzyme inhibitors, process of their preparation a pharmaceutical compositions comprising thereof - Google Patents [patents.google.com]
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- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
